molecular formula C16H24BrNO2 B12156331 2-(3-Bromoadamantan-1-yl)-1-(morpholin-4-yl)ethan-1-one

2-(3-Bromoadamantan-1-yl)-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B12156331
M. Wt: 342.27 g/mol
InChI Key: AFXFTQKXJWKLGL-UHFFFAOYSA-N
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Description

2-(3-Bromoadamantan-1-yl)-1-(morpholin-4-yl)ethan-1-one: Bromomorpholineadamantane ketone , is a synthetic organic compound. Let’s break down its structure:

  • The adamantane scaffold (a tricyclic hydrocarbon) serves as the core.
  • The morpholine ring is attached to one of the adamantane’s carbon atoms.
  • The bromo group is positioned at the 3-position of the adamantane ring.

This compound exhibits interesting properties due to its unique combination of functional groups.

Preparation Methods

a. Synthetic Routes

Several synthetic routes exist for the preparation of 2-(3-Bromoadamantan-1-yl)-1-(morpholin-4-yl)ethan-1-one . One common approach involves the reaction of bromoadamantane with morpholine in the presence of a suitable base. The bromine atom is substituted by the morpholine group, resulting in the desired product.

b. Reaction Conditions

The reaction typically occurs under reflux conditions in an appropriate solvent (e.g., dichloromethane or ethanol). The choice of base (such as sodium hydroxide or potassium carbonate) influences the reaction efficiency.

c. Industrial Production

While industrial-scale production details are proprietary, laboratories can synthesize this compound using the methods described above.

Chemical Reactions Analysis

a. Reactions

    Substitution: The bromine atom can undergo nucleophilic substitution reactions.

    Oxidation/Reduction: Depending on reaction conditions, the ketone group may participate in oxidation or reduction processes.

b. Common Reagents

    Bromoadamantane: Used as the starting material.

    Morpholine: The nucleophilic reagent.

    Base: Facilitates substitution reactions.

c. Major Products

The primary product is 2-(3-Bromoadamantan-1-yl)-1-(morpholin-4-yl)ethan-1-one itself. Side products may form due to competing reactions.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential pharmaceutical properties.

    Chemistry: Used as a building block in organic synthesis.

    Industry: Employed in the development of novel materials.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While no direct analogs exist, its adamantane-morpholine hybrid structure sets it apart. Similar compounds include other adamantane derivatives and morpholine-containing molecules.

Properties

Molecular Formula

C16H24BrNO2

Molecular Weight

342.27 g/mol

IUPAC Name

2-(3-bromo-1-adamantyl)-1-morpholin-4-ylethanone

InChI

InChI=1S/C16H24BrNO2/c17-16-8-12-5-13(9-16)7-15(6-12,11-16)10-14(19)18-1-3-20-4-2-18/h12-13H,1-11H2

InChI Key

AFXFTQKXJWKLGL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CC23CC4CC(C2)CC(C4)(C3)Br

Origin of Product

United States

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